molecular formula C19H27N5OS B2827754 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 738623-78-4

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2827754
CAS No.: 738623-78-4
M. Wt: 373.52
InChI Key: TWXBZPFQHWFDPP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a sulfanyl group and an acetamide moiety. The N-(2,4,6-trimethylphenyl)acetamide moiety introduces additional hydrophobicity and may contribute to target binding via van der Waals interactions. This structural framework is frequently explored for anti-inflammatory and anti-exudative applications, as evidenced by analogs tested in anti-exudative assays .

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5OS/c1-12-9-13(2)17(14(3)10-12)21-16(25)11-26-19-23-22-18(24(19)20)15-7-5-4-6-8-15/h9-10,15H,4-8,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXBZPFQHWFDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol with 2,4,6-trimethylphenylacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: N-substituted triazole derivatives.

Scientific Research Applications

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Triazole Substituents Acetamide Substituent Key Functional Groups
Target Compound 4-amino, 5-cyclohexyl 2,4,6-trimethylphenyl Sulfanyl, Cyclohexyl
6m () 4-((naphthalen-1-yloxy)methyl) 4-chlorophenyl Chlorine, Naphthalene
7h () p-tolylaminomethyl 4-chlorophenyl Primary amine, Chlorine
11 () 4-methyl, 5-(acetylamino phenoxy) 2-methyl-5-nitrophenyl Nitro, Acetylamino

Table 2: Activity Trends

Compound Anti-Exudative Activity (vs. Diclofenac Sodium) Notes
Target Compound Pending clinical data Predicted high lipophilicity
Furan-2-yl analog () 65% efficacy at 10 mg/kg Lower steric bulk
6m () Not reported High aromaticity

Physicochemical and Crystallographic Properties

Hydrogen-bonding patterns () influence crystal packing and solubility. Graph set analysis () of analogs reveals recurring motifs, such as R₂²(8) hydrogen-bonded dimers, which stabilize crystal structures .

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